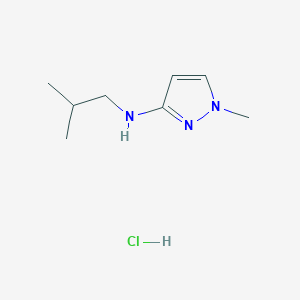

n-Isobutyl-1-methyl-1h-pyrazol-3-amine

Description

Overview of Pyrazole (B372694) Heterocyclic Systems in Advanced Organic Chemistry

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms within an aromatic ring. chim.itnih.gov This arrangement imparts a unique combination of chemical properties, including aromaticity and the presence of both a "pyrrole-like" and a "pyridine-like" nitrogen atom. orgsyn.org The pyrrole-like nitrogen's lone pair of electrons participates in the aromatic system, while the pyridine-like nitrogen's lone pair is available for protonation, rendering pyrazoles basic. mdpi.com The synthesis of the pyrazole ring is often achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648), a classic method known as the Knorr pyrazole synthesis. researchgate.net Variations of this approach, such as reactions involving α,β-unsaturated ketones and nitriles with hydrazines, have expanded the synthetic toolkit for accessing diverse pyrazole structures. chim.it

Significance of Substituted Pyrazoles in Contemporary Chemical Research

The versatility of the pyrazole scaffold has led to its widespread use in various fields of chemical research, most notably in medicinal and agricultural chemistry. researchgate.netchemicalbook.com The ability to introduce a wide array of substituents at different positions on the pyrazole ring allows for the fine-tuning of a compound's physicochemical and biological properties. This has resulted in the development of numerous commercial products containing a pyrazole core, including pharmaceuticals and agrochemicals. chemicalbook.comclockss.org The functionalization of pyrazoles can influence their steric and electronic properties, which in turn affects their reactivity and potential as ligands for metal complexes or as key building blocks in the synthesis of more complex molecules. nuph.edu.ua

Structural Context of n-Isobutyl-1-methyl-1H-pyrazol-3-amine as a Functionalized Pyrazole Derivative

This compound, with the CAS number 1856097-78-3, is a specific example of a substituted pyrazole. chemicalbook.com Its structure features a pyrazole ring with a methyl group at the N1 position, an amino group at the C3 position, and an isobutyl group attached to this amino function. The N1-methylation prevents the tautomerism often observed in N-unsubstituted pyrazoles, leading to a well-defined regioisomer. mdpi.com The presence of the n-isobutyl group introduces a non-polar, sterically demanding substituent, which can influence the molecule's solubility, crystallinity, and intermolecular interactions. The 3-amino group is a key functional handle that can be readily derivatized, allowing for the further elaboration of the molecular structure.

Rationale and Research Aims for Investigating this compound Chemistry

The investigation into the chemistry of this compound is driven by several factors. The 3-aminopyrazole (B16455) moiety is a recognized pharmacophore found in various biologically active compounds, including kinase inhibitors. nih.govnih.gov Understanding the synthesis and reactivity of this specific derivative can contribute to the development of new chemical entities with potential therapeutic applications.

The primary research aims for studying this compound would include:

The development of efficient and regioselective synthetic routes. A plausible approach involves the N-alkylation of 1-methyl-3-aminopyrazole with an isobutyl halide. masterorganicchemistry.com

A thorough characterization of its physicochemical properties, including solubility, melting point, and spectroscopic data.

The exploration of its reactivity, particularly at the 3-amino group, to synthesize a library of derivatives for further study. nuph.edu.ua

Detailed research findings on this compound itself are not extensively documented in publicly available literature. However, by examining related compounds, its chemical behavior can be inferred. For instance, the synthesis of the isomeric 1-isobutyl-3-methyl-1H-pyrazol-5-amine has been reported, providing insights into the N-alkylation of aminopyrazoles. uni.lu

Physicochemical and Spectroscopic Data (Predicted and Inferred)

| Property | Value | Source |

| CAS Number | 1856097-78-3 | chemicalbook.com |

| Molecular Formula | C8H15N3 | Inferred |

| Molecular Weight | 153.23 g/mol | Inferred |

| Appearance | Likely an oil or low-melting solid | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents | Inferred from structure |

| ¹H NMR | Characteristic signals for isobutyl, N-methyl, and pyrazole ring protons would be expected. | Inferred |

| ¹³C NMR | Resonances corresponding to the aliphatic carbons and the aromatic pyrazole carbons would be observed. | Inferred |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight would be a key feature. | Inferred |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H16ClN3 |

|---|---|

Molecular Weight |

189.68 g/mol |

IUPAC Name |

1-methyl-N-(2-methylpropyl)pyrazol-3-amine;hydrochloride |

InChI |

InChI=1S/C8H15N3.ClH/c1-7(2)6-9-8-4-5-11(3)10-8;/h4-5,7H,6H2,1-3H3,(H,9,10);1H |

InChI Key |

ZVRFRKMTPAENQS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC1=NN(C=C1)C.Cl |

Origin of Product |

United States |

Synthetic Methodologies for N Isobutyl 1 Methyl 1h Pyrazol 3 Amine and Analogous Pyrazole Derivatives

Classical and Modern Cyclization Strategies

The synthesis of the pyrazole (B372694) ring is predominantly accomplished through reactions that form the five-membered heterocyclic structure in a single key step. These methods can be broadly categorized into cyclocondensation and cycloaddition reactions, each with its own set of advantages and applications.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

Cyclocondensation reactions represent the most traditional and widely employed method for pyrazole synthesis. This approach involves the reaction of a hydrazine derivative, which provides the two adjacent nitrogen atoms, with a three-carbon backbone, typically a 1,3-difunctional compound. mdpi.comresearchgate.net

The Knorr pyrazole synthesis, first reported in 1883, is the archetypal cyclocondensation reaction for forming pyrazoles. mdpi.comnih.gov It involves the reaction of a 1,3-dicarbonyl compound, such as a β-diketone, with a hydrazine derivative. youtube.com The reaction proceeds through the initial formation of a hydrazone or enamine intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com

A primary consideration in this synthesis is regioselectivity when an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used, as this can lead to the formation of two different regioisomers. nih.govnih.gov The reaction conditions, including the solvent and catalyst, can influence the isomeric ratio. For instance, using aprotic dipolar solvents has been shown to yield better results than polar protic solvents like ethanol (B145695) for certain arylpyrazoles. nih.gov Modern variations of this method include the in-situ generation of the 1,3-dicarbonyl compound from an enolate and a carboxylic acid chloride, followed by a one-pot reaction with hydrazine. nih.govbeilstein-journals.org This approach avoids the isolation of the dicarbonyl intermediate and can lead to high yields. nih.gov

Table 1: Examples of Pyrazole Synthesis from 1,3-Dicarbonyls

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Product | Reference |

|---|---|---|---|

| Hydrazine | 2,4-Pentanedione | 3,5-Dimethyl-1H-pyrazole | nih.gov |

| Phenylhydrazine | 2,4-Pentanedione | 3,5-Dimethyl-1-phenyl-1H-pyrazole | nih.gov |

| Methylhydrazine | β-Ketoester | Mixture of 1,3,4- and 1,4,5-substituted pyrazoles | nih.gov |

An alternative to 1,3-dicarbonyls, α,β-unsaturated carbonyl compounds also serve as effective three-carbon synthons for pyrazole synthesis when reacted with hydrazines. nih.govlongdom.org This reaction typically proceeds via a Michael addition of the hydrazine to the carbon-carbon double bond, followed by cyclization and elimination of water. A key feature of this method is that the initial product is often a pyrazoline (a 4,5-dihydropyrazole), which then requires an oxidation step to form the aromatic pyrazole ring. longdom.org

Various oxidizing agents can be employed for this aromatization step. A process utilizing a mixture of sulfuric acid and iodine (or a compound that releases iodine or hydrogen iodide) has been developed to convert the intermediate pyrazoline to the corresponding pyrazole in high yields. google.com As with 1,3-dicarbonyls, the use of substituted hydrazines can result in a mixture of regioisomers. researchgate.net

Table 2: Synthesis of Pyrazoles from α,β-Unsaturated Precursors

| Precursor Type | Hydrazine | Key Features | Reference |

|---|---|---|---|

| α,β-Unsaturated Ketones | Substituted Hydrazines | Forms pyrazoline intermediate; requires oxidation. Can produce regioisomers. | researchgate.net |

| Chalcones | Hydrazine Derivatives | A specific type of α,β-unsaturated ketone used for substituted pyrazoles. | rsc.org |

| Acetylenic Ketones | Hydrazine | Direct formation of pyrazoles without the need for an oxidation step. | nih.gov |

The synthesis of aminopyrazole analogues, which are valuable precursors for more complex molecules, is often achieved through the condensation of α,β-unsaturated nitriles with hydrazines. arkat-usa.org Specifically, 3-aminocrotononitrile (B73559) and its derivatives are widely used starting materials for the preparation of 3-amino or 5-aminopyrazoles. rsc.orgarkat-usa.org This reaction is considered one of the most extensively utilized routes for accessing this class of compounds. arkat-usa.org

The reaction involves the nucleophilic attack of the hydrazine on the β-carbon of the nitrile, followed by intramolecular cyclization onto the nitrile group to form the aminopyrazole ring. This method provides a direct route to aminopyrazoles, where the amino group is incorporated from the starting nitrile precursor. mdpi.com For example, reacting 3-aminocrotononitrile with hydrazine hydrate (B1144303) under microwave irradiation is an efficient method for producing 5-amino-3-methyl-1H-pyrazole. rsc.org

[3+2] Cycloaddition Approaches

[3+2] Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, represent a powerful and modern strategy for constructing the pyrazole ring with high regioselectivity. nih.gov This method involves the reaction of a three-atom dipole (the 1,3-dipole) with a two-atom component (the dipolarophile). For pyrazole synthesis, the 1,3-dipole is typically a diazo compound or a nitrile imine, and the dipolarophile is an alkyne or an alkene. researchgate.netnih.gov

A significant advantage of this approach is the ability to control the substitution pattern of the resulting pyrazole by carefully selecting the substituents on both the dipole and the dipolarophile. nih.gov In some cases, alkene-based "alkyne surrogates" can be used, which undergo cycloaddition followed by an in-situ elimination to yield the aromatic pyrazole. nih.gov

The utility of cycloaddition and related condensation strategies can be significantly enhanced through the use of metal catalysts. Copper and silver catalysts have been found to be particularly effective in promoting pyrazole-forming reactions under mild conditions, often with improved yields and regioselectivity. mdpi.comorganic-chemistry.org

Copper-catalyzed reactions offer diverse pathways to pyrazoles. For example, a three-component synthesis has been developed where an enaminone, hydrazine, and an aryl halide react in the presence of a copper catalyst to form 1,3-substituted pyrazoles. nih.gov Mechanistic studies suggest this proceeds via the initial formation of a 3-substituted pyrazole, followed by a copper-catalyzed Ullmann coupling to introduce the substituent at the N1 position. nih.gov Another copper-catalyzed method involves the aerobic oxidative cyclization of β,γ-unsaturated hydrazones. organic-chemistry.org

Silver catalysts have also been employed, for instance, in the regioselective synthesis of 5-aryl-3-trifluoromethyl pyrazoles from 1,3-dicarbonyl compounds and hydrazine derivatives. mdpi.com

Table 3: Examples of Metal-Mediated Pyrazole Synthesis

| Metal Catalyst | Reactants | Product Type | Key Advantage | Reference |

|---|---|---|---|---|

| Copper | Enaminones, Hydrazine, Aryl Halides | 1,3-Substituted Pyrazoles | Three-component domino reaction. | nih.gov |

| Copper | β,γ-Unsaturated Hydrazones | Polysubstituted Pyrazoles | Aerobic oxidative cyclization. | organic-chemistry.org |

| Silver | 1,3-Dicarbonyls, Hydrazine | 5-Aryl-3-trifluoromethyl Pyrazoles | Promotes regioselective synthesis. | mdpi.com |

Phosphine-Free Cycloadditions

A significant advancement in pyrazole synthesis is the development of phosphine-free [3+2] cycloaddition reactions. These methods provide an environmentally friendly alternative to traditional syntheses that often rely on toxic phosphine (B1218219) reagents. One such method involves the reaction of dialkyl azodicarboxylates with substituted propargylamines, which yields functionalized pyrazoles in good yields and with high selectivity at room temperature. organic-chemistry.orgorganic-chemistry.org This reaction proceeds through a mechanism involving nucleophilic addition, hydrogen transfer, and a final cyclization step. organic-chemistry.org

Optimization studies have shown that the choice of solvent is critical, with toluene (B28343) being highly effective, whereas polar solvents like ethanol and methanol (B129727) are unsuitable for this transformation. organic-chemistry.org The reaction accommodates a range of propargylamines; those with electron-donating or halide substituents on the aromatic ring tend to produce higher yields. organic-chemistry.org

Table 1: Phosphine-Free [3+2] Cycloaddition of Propargylamines with Diethyl Azodicarboxylate (DEAD)

| Propargylamine Substituent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Aromatic (electron-donating) | Toluene | Room Temperature | High | organic-chemistry.org |

| Aromatic (halide) | Toluene | Room Temperature | High | organic-chemistry.org |

| Aromatic (electron-withdrawing) | Toluene | Room Temperature | Good | organic-chemistry.org |

| Alkyl | Toluene | Room Temperature | Unsuitable | organic-chemistry.org |

Dehydrogenative Coupling Reactions for Pyrazole Ring Formation

Dehydrogenative coupling represents another modern approach to pyrazole synthesis. These reactions create the heterocyclic ring by forming new bonds through the removal of hydrogen, often facilitated by a catalyst. For instance, acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines can produce pyrazoles with only water and hydrogen gas as byproducts. organic-chemistry.org This method is noted for its high selectivity and broad substrate scope. organic-chemistry.org

Iron-catalyzed tandem C-C and C-N coupling reactions provide a sustainable route to trisubstituted pyrazoles using alcohols as the primary feedstock. rsc.org These multicomponent reactions leverage a well-defined Fe(II)-catalyst and avoid the need for pre-functionalized starting materials or noble metal catalysts. rsc.org

Oxidative Cyclization Reactions

Oxidative cyclization reactions are a powerful tool for synthesizing pyrazole derivatives from acyclic precursors. A mild and convenient copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones produces a wide array of pyrazole derivatives. organic-chemistry.org This reaction is initiated by the formation of a hydrazonyl radical, which then undergoes cyclization. organic-chemistry.org

Another strategy involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates. organic-chemistry.org These intermediates can then be oxidized in situ using bromine or, more benignly, by heating in DMSO under an oxygen atmosphere to yield the final pyrazole products. organic-chemistry.org Ruthenium(II)-catalyzed oxidative C-N coupling has also been employed for the intramolecular synthesis of challenging tri- and tetrasubstituted pyrazoles, using oxygen as a green oxidant to achieve high yields. organic-chemistry.org

Functional Group Transformation Strategies

Once the pyrazole core is established, subsequent functional group transformations are necessary to synthesize specific targets like n-Isobutyl-1-methyl-1H-pyrazol-3-amine. These strategies include introducing the N-isobutylamino group and performing other modifications on the pyrazole ring.

Reductive Amination Sequences for N-Substituted Pyrazolyl Amines

Reductive amination is a highly effective and widely used method for synthesizing N-substituted amines from a carbonyl compound and a primary or secondary amine. ineosopen.orgmasterorganicchemistry.com This process is crucial for introducing the isobutyl group onto the pyrazol-3-amine core. The reaction can be performed in a one-pot, two-step sequence where a pyrazol-5-amine first condenses with an aldehyde to form an imine intermediate, which is then reduced to the final secondary amine without being isolated. researchgate.netmdpi.com

For example, the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was achieved in good yield through a solvent-free condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde, followed by reduction. mdpi.com This approach is noted for its operational simplicity and short reaction times. mdpi.com Various reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a common choice for its selectivity. ineosopen.orgmasterorganicchemistry.com

A plausible route to this compound would involve the reductive amination of 1-methyl-1H-pyrazol-3-amine with isobutyraldehyde.

Table 2: Example of a One-Pot Reductive Amination for a Pyrazolyl Amine Derivative

| Starting Pyrazole | Aldehyde | Key Steps | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | p-methoxybenzaldehyde | 1. Solvent-free condensation 2. Reduction | 1. 120 °C 2. NaBH₄, MeOH, rt | 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | mdpi.com |

Post-Cyclization Functionalization Reactions of Pyrazole Rings

After the pyrazole ring has been formed, its functionalization allows for the introduction of various substituents at specific positions. Transition-metal-catalyzed C-H functionalization has emerged as a powerful strategy for this purpose, providing direct access to a wide range of functionalized pyrazoles in a single step and avoiding the need for pre-functionalized starting materials. rsc.org

The pyrazole ring exhibits distinct reactivity at its different carbon positions. Electrophilic substitution reactions, for instance, readily occur at the C4 position due to the electron-donating nature of the two nitrogen atoms, which reduces the charge density at C3 and C5. pharmaguideline.com In the presence of a strong base, deprotonation can occur at C3, potentially leading to ring-opening. pharmaguideline.com The nitrogen at the N1 position can also be easily alkylated using reagents like alkyl halides after deprotonation. pharmaguideline.com These selective functionalization reactions are essential for creating a diverse library of pyrazole derivatives. nih.gov

Sustainable and Catalytic Synthetic Protocols

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including pyrazoles. benthamdirect.comnih.gov Research has focused on developing eco-friendly protocols that minimize waste, avoid hazardous substances, and utilize renewable resources and energy sources. nih.gov

Key strategies in the sustainable synthesis of pyrazoles include:

Use of Green Solvents: Water and ethanol are increasingly used as reaction media, replacing more hazardous organic solvents. nih.govthieme-connect.com

Heterogeneous Catalysis: The use of recyclable, solid-supported catalysts is a cornerstone of green pyrazole synthesis. nih.gov These catalysts, which can be single, bi-, or tri-metallic materials and nanocomposites, offer advantages like thermal stability, selectivity, and easy recovery and reuse. nih.gov

Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient as they combine several synthetic steps, reducing time, energy consumption, and waste generation. nih.govnih.gov

Alternative Energy Sources: Techniques such as microwave and ultrasonic assistance can accelerate reactions and improve yields, often under solvent-free conditions. benthamdirect.com

Renewable Feedstocks: Iron-catalyzed strategies have been developed to synthesize pyrazoles from biomass-derived alcohols, offering a sustainable alternative to petroleum-based starting materials. rsc.org

These green methodologies are not only environmentally responsible but also often lead to higher efficiency and economic viability in the synthesis of pyrazole-based compounds. nih.govnih.gov

Application of Transition-Metal Catalysts

The synthesis of pyrazole derivatives has been significantly enhanced by the use of transition-metal catalysts, which facilitate a variety of bond-forming reactions with high efficiency and selectivity. rsc.org These catalysts are instrumental in reactions that are otherwise difficult to achieve, providing pathways to complex pyrazole structures under milder conditions.

Recent studies have highlighted the use of various transition metals in pyrazole synthesis. For instance, copper and silver catalysts have been employed effectively. A silver-catalyzed reaction between trifluoromethylated ynones and aryl (alkyl) hydrazines demonstrated rapid heterocyclization, occurring within one hour at room temperature. mdpi.com In a comparative study, a Cu(OTf)₂ catalyst yielded a 60% product, showcasing the variability in catalyst effectiveness. mdpi.com Palladium-catalyzed reactions, such as tandem coupling-cyclocondensation sequences, have enabled the one-pot construction of pyrazoles from multiple components. tandfonline.com Ruthenium complexes have also been investigated for their catalytic activity in the synthesis and functionalization of pyrazoles. southwales.ac.uk These catalysts often work through mechanisms like C-H functionalization, which allows for the direct modification of the pyrazole ring, bypassing the need for pre-functionalized starting materials. rsc.org

Table 1: Examples of Transition-Metal Catalysts in Pyrazole Synthesis

| Catalyst | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| Silver (AgOTf) | Heterocyclization | Catalyzed the rapid reaction of trifluoromethylated ynones and hydrazines at room temperature. | mdpi.com |

| Copper (Cu(OTf)₂) | Cycloaddition | Resulted in a 60% yield in a comparative study; ligand choice (e.g., neocuproine) significantly improved yield. | mdpi.com |

| Palladium | Multi-component Coupling | Enabled one-pot construction of pyrazoles via tandem coupling and cyclocondensation. | tandfonline.com |

| Cerium | Tandem Oxidation/Cyclization | Achieved regioselective synthesis of 1,3,5-trisubstituted pyrazoles from vicinal diols and hydrazones. | rsc.org |

| Ruthenium | C-H Functionalization | Used in complexes to catalyze various transformations, including hydrogenation. | southwales.ac.uknih.gov |

Utilisation of Nano-Catalysts (e.g., Nano-ZnO)

The field of catalysis has been further revolutionized by the introduction of nano-catalysts, which offer significant advantages over their bulk counterparts. taylorfrancis.com Their high surface-area-to-volume ratio, porous nature, and enhanced reactivity allow for lower catalyst loading, milder reaction conditions, and often, the ability to be recycled and reused. taylorfrancis.com

Nano-ZnO has emerged as an efficient, eco-friendly catalyst for pyrazole synthesis. researchgate.net It has been successfully used in the condensation reaction of 1,3-dicarbonyl compounds with hydrazines under aqueous and ambient temperature conditions, leading to excellent yields and short reaction times. researchgate.net Other nano-catalysts have also been developed. Graphene oxide nanoparticles have been used as a Lewis base catalyst for the one-pot synthesis of pyrazole derivatives. ajgreenchem.com Additionally, magnetic nanoparticles functionalized with catalytic complexes, such as a dioxomolybdenum complex, have been designed for efficient pyrazole synthesis. rsc.org These magnetic nano-catalysts are particularly advantageous due to their easy separation from the reaction mixture using an external magnet, simplifying product purification and catalyst recycling. rsc.org

Table 2: Application of Nano-Catalysts in Pyrazole Derivative Synthesis

| Nano-Catalyst | Synthetic Application | Advantages | Reference(s) |

|---|---|---|---|

| Nano-ZnO | Condensation of 1,3-diketones and hydrazines | Eco-friendly, high yield, short reaction time, works in aqueous media. | mdpi.comresearchgate.net |

| Graphene Oxide | One-pot synthesis from 1,3-dicarbonyls and hydrazines | Effective Lewis base catalyst, easy customization, catalyst can be recycled. | ajgreenchem.com |

| Fe₃O₄@SiO₂-based | Multi-component synthesis of pyrano[2,3-c]pyrazoles | Magnetically separable, reusable, high efficiency. | rsc.orgtandfonline.com |

Microwave-Assisted and Solvent-Free Reaction Conditions

In line with the principles of green chemistry, microwave-assisted organic synthesis (MAOS) and solvent-free reaction conditions have become popular methodologies for preparing pyrazole derivatives. tandfonline.com These techniques address the drawbacks of traditional synthesis, such as long reaction times, high energy consumption, and the use of hazardous organic solvents. tandfonline.com

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, by efficiently and rapidly heating the reaction mixture. mdpi.comacs.orgnih.gov This has been successfully applied to various pyrazole syntheses, including cycloaddition reactions and multi-component processes, often leading to higher yields and purer products. mdpi.comdergipark.org.trrsc.org

Solvent-free, or solid-state, reactions offer further environmental benefits by eliminating the need for solvents altogether. rsc.orgtandfonline.com These reactions, sometimes conducted with just a catalytic amount of an acid or a phase-transfer catalyst like tetrabutylammonium (B224687) bromide, can proceed efficiently at room temperature or with gentle heating. rsc.orgtandfonline.com The combination of microwave irradiation and solvent-free conditions represents a particularly powerful and sustainable approach, enabling the rapid and efficient synthesis of pyrazoles with minimal environmental impact. mdpi.comresearchgate.net

Regioselective Synthesis Control

A significant challenge in the synthesis of unsymmetrically substituted pyrazoles is controlling the regioselectivity. The reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can potentially yield two different constitutional isomers. Therefore, developing methods that favor the formation of a single, desired isomer is of great importance.

Regioselectivity can be influenced by several factors, including the choice of solvent, catalyst, and the electronic and steric properties of the substituents on the starting materials. organic-chemistry.org For example, the condensation of 1,3-diketones with arylhydrazines has been shown to proceed with high regioselectivity in aprotic, polar solvents like N,N-dimethylacetamide (DMAc) at room temperature. mdpi.comorganic-chemistry.orgijpsjournal.com In contrast, using protic solvents like ethanol may lead to a mixture of isomers. organic-chemistry.org Catalysts also play a crucial role. Cerium-catalyzed reactions have been reported to achieve regioselective synthesis of 1,3,5-trisubstituted pyrazoles. rsc.org Furthermore, strategic synthetic design, such as using precursors that undergo 1,3-dipolar cycloadditions, can provide excellent regiochemical control, as confirmed by techniques like 2D-NMR. rsc.org

Methodological Advancements and Efficiency in this compound Preparation

While specific literature detailing the synthesis of this compound is limited, its preparation can be effectively designed by leveraging the aforementioned methodological advancements. The efficient construction of this target molecule would likely involve the cyclocondensation of a suitable three-carbon synthon with N-isobutyl-N-methylhydrazine.

A highly efficient and regioselective pathway could be adapted from established procedures for analogous compounds. For instance, the synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine involves the reaction of tert-butylhydrazine (B1221602) with 3-aminocrotononitrile. orgsyn.org A similar strategy for the target compound would involve reacting N-isobutyl-N-methylhydrazine with a synthon like 3-aminocrotononitrile or a derivative thereof.

To maximize efficiency, this synthesis would benefit from the modern techniques discussed:

Catalysis: Employing a highly active and selective catalyst, such as a recyclable nano-catalyst (e.g., nano-ZnO) or a specific transition-metal complex, could enhance the reaction rate and yield. researchgate.net

Reaction Conditions: The use of microwave-assisted heating would drastically shorten the reaction time compared to conventional refluxing. tandfonline.comacs.org A solvent-free approach or the use of a green solvent like water or ethanol would further improve the environmental profile of the synthesis. rsc.org

Regioselectivity: The key to obtaining the desired 3-amino isomer is precise control over the cyclization step. The choice of reaction partners and conditions would be critical to direct the reaction towards the formation of this compound, avoiding the formation of the 5-amino isomer.

By combining these advanced methodologies—a highly active catalyst, microwave irradiation, and optimized solvent conditions—a modern, efficient, and green synthesis for this compound can be readily envisioned.

Chemical Reactivity and Derivatization Studies of N Isobutyl 1 Methyl 1h Pyrazol 3 Amine

Electrophilic Substitution Reactions on the Pyrazole (B372694) Nucleus

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The presence of two nitrogen atoms within the ring, however, deactivates the adjacent C-3 and C-5 positions towards electrophilic attack. researchgate.netchemicalbook.com Consequently, electrophilic substitution on the pyrazole nucleus occurs preferentially at the C-4 position, which possesses the highest electron density. chemicalbook.comyoutube.com The amino group at C-3 is an activating group, further enhancing the electron density of the ring and facilitating electrophilic attack at the C-4 position.

Halogenation (e.g., Bromination)

Halogenation of pyrazoles is a well-established method for introducing functional handles for further synthetic transformations, such as cross-coupling reactions. tandfonline.comtandfonline.com The reaction of pyrazoles with halogenating agents typically results in the selective substitution at the C-4 position. researchgate.netbeilstein-archives.org For a compound like n-Isobutyl-1-methyl-1H-pyrazol-3-amine, bromination is expected to proceed smoothly at the C-4 position.

Commonly used reagents for this transformation include N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). tandfonline.comtandfonline.combeilstein-archives.org These reactions are often carried out under mild conditions, for instance at room temperature in solvents like dimethyl sulfoxide (B87167) (DMSO) or carbon tetrachloride (CCl₄). tandfonline.combeilstein-archives.org The use of NXS provides an efficient, metal-free protocol for the synthesis of 4-halogenated pyrazole derivatives in moderate to excellent yields. beilstein-archives.orgdntb.gov.ua The amino group at the C-3 position is expected to activate the ring, likely leading to high conversion rates under standard halogenating conditions.

Table 1: Representative Conditions for Halogenation of Substituted Pyrazoles

| Starting Pyrazole | Reagent | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Aryl-1H-pyrazol-5-amine | NBS | DMSO | Room Temp | 4-Bromo-3-aryl-1H-pyrazol-5-amine | 85-95% | beilstein-archives.org |

| 1,3,5-Trimethylpyrazole | NBS | CCl₄ | 25°C | 4-Bromo-1,3,5-trimethylpyrazole | 96% | tandfonline.com |

| 1,3,5-Trimethylpyrazole | NCS | H₂O | 80°C | 4-Chloro-1,3,5-trimethylpyrazole | 95% | tandfonline.com |

Nitration and Sulfonation

Nitration and sulfonation are fundamental electrophilic aromatic substitution reactions that introduce nitro (-NO₂) and sulfonic acid (-SO₃H) groups, respectively, onto the pyrazole ring. nih.govmasterorganicchemistry.com Similar to halogenation, these reactions are highly regioselective for the C-4 position of the pyrazole nucleus. youtube.comresearchgate.net

Nitration is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org The electron-rich pyrazole ring attacks the nitronium ion, leading to the formation of the 4-nitropyrazole derivative after deprotonation. masterorganicchemistry.com Given the activating nature of the 3-amino group, the nitration of this compound is expected to proceed readily.

Sulfonation is generally carried out using fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid. masterorganicchemistry.comlibretexts.org The electrophile in this reaction is SO₃ or protonated SO₃. masterorganicchemistry.com The reaction is typically reversible, which can be a useful feature in synthetic strategies where the sulfonic acid group is employed as a temporary blocking group. libretexts.org

Regioselectivity of Electrophilic Attack at C-4

The pronounced regioselectivity for electrophilic substitution at the C-4 position of the pyrazole ring is a defining characteristic of its reactivity. researchgate.netnih.govrrbdavc.org This selectivity is rooted in the electronic structure of the pyrazole molecule. The two adjacent nitrogen atoms exert an electron-withdrawing inductive effect, which deactivates the C-3 and C-5 positions. chemicalbook.com In contrast, the C-4 position is less affected by this deactivation and is comparatively electron-rich, making it the most favorable site for electrophilic attack. chemicalbook.comyoutube.com

Analysis of the resonance structures of the carbocation intermediate (the sigma complex) formed during electrophilic attack confirms this preference. Attack at C-4 results in a more stable intermediate where the positive charge is delocalized without placing it on an electronegative nitrogen atom, which would be a high-energy state. youtube.com Conversely, attack at C-3 or C-5 leads to resonance structures where a nitrogen atom bears a positive charge, which is highly unfavorable. youtube.comrrbdavc.org In the case of this compound, the electron-donating amino group at C-3 further stabilizes the intermediate formed by C-4 attack, reinforcing this inherent regioselectivity.

Nucleophilic Reactivity and Transformations

The reactivity of this compound is not limited to electrophilic attack on the ring. The compound also exhibits nucleophilic character, both at specific positions on the pyrazole ring and at the exocyclic amino group.

Reactivity at Pyrazole Ring Positions (C-3, C-5)

In contrast to their deactivation towards electrophiles, the C-3 and C-5 positions of the pyrazole ring are electron-deficient and thus susceptible to nucleophilic attack. researchgate.netchemicalbook.com While the C-3 position in the target molecule is already substituted with the isobutylamino group, the C-5 position could potentially undergo nucleophilic substitution if a suitable leaving group were present. However, direct nucleophilic attack on an unsubstituted C-5 position is generally difficult. More common are reactions where a leaving group at C-3 or C-5 is displaced. For instance, the dehydroxyhalogenation of 3- or 5-hydroxypyrazoles using reagents like phosphorus oxychloride is a known method for preparing chloropyrazoles, proceeding via a nucleophilic substitution mechanism. researchgate.net

Reactions Involving the Amino Moiety

The exocyclic amino group at the C-3 position is a key site of nucleophilic reactivity and can participate in a wide range of chemical transformations. nih.govresearchgate.net This amino group can act as a nucleophile in reactions with various electrophiles, leading to the formation of a diverse array of derivatives.

For example, 3-aminopyrazoles are known to react with β-dicarbonyl compounds or their equivalents to construct fused heterocyclic systems. sciforum.netchim.it One common transformation is the condensation with β-ketoesters or diketones to form pyrazolo[3,4-b]pyridines, a class of compounds with significant pharmacological interest. sciforum.net The reaction typically involves an initial Knoevenagel condensation or a similar reaction at the amino group, followed by an intramolecular cyclization.

Furthermore, the amino group can undergo standard reactions such as acylation and arylation. Reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acylated pyrazole derivatives. nih.gov Similarly, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed for the N-arylation of the amino group. researchgate.net

Table 2: Representative Reactions of the Amino Group in Aminopyrazoles

| Aminopyrazole Derivative | Reagent(s) | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 5-Aminopyrazole | Aroylacetonitrile, Triethylorthoformate | 80-90 °C | Pyrazolopropenenitrile (intermediate for Pyrazolo[3,4-b]pyridines) | sciforum.net |

| 5-Amino-3-aryl-1H-pyrazole | Substituted Benzoyl Chlorides | DCM | N-(1,3-diaryl-1H-pyrazol-5-yl)benzamide | nih.gov |

| 5-Aminopyrazoles | Catechols, Laccase | - | C-N coupled arylated aminopyrazoles | researchgate.net |

N-Alkylation and N-Acylation

The primary amine functionality of this compound is a key site for synthetic modification through N-alkylation and N-acylation reactions. These reactions introduce new alkyl or acyl groups onto the nitrogen atom, thereby altering the compound's physical and chemical properties.

N-Alkylation involves the reaction of the amine with an alkyl halide or another suitable alkylating agent. latech.edu While direct alkylation of amines can sometimes lead to multiple alkylations, specific strategies can be employed to achieve monoalkylation. masterorganicchemistry.com For pyrazoles, N-alkylation can also be achieved using trichloroacetimidate (B1259523) electrophiles under Brønsted acid catalysis, offering an alternative to methods requiring strong bases. semanticscholar.org Engineered enzymes have also been utilized for the highly regioselective alkylation of pyrazoles. nih.gov

N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. This reaction is fundamental in the synthesis of a wide array of derivatives. For instance, the acylation of related aminopyrazoles is a common step in the synthesis of biologically active compounds. researchgate.net The reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride in the presence of triethylamine (B128534) is an example of N-sulfonylation, a related transformation. researchgate.net

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Pyrazole Scaffolds

| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions | Reference |

| Pyrazole | Alkyl Halide | N-Alkyl Pyrazole | Basic conditions | semanticscholar.org |

| Pyrazole | Trichloroacetimidate | N-Alkyl Pyrazole | Brønsted acid catalyst | semanticscholar.org |

| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | 4-Methylbenzenesulfonyl chloride | N-Sulfonylated Pyrazole | Triethylamine, acetonitrile, room temp. | researchgate.net |

This table presents generalized reactions and a specific example from a related compound due to the lack of direct literature on this compound.

Condensation with Carbonyl Compounds (Imine Formation)

The primary amine group of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comwikipedia.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org The formation of the imine is a reversible process. libretexts.org

The general mechanism for imine formation proceeds through a hemiaminal intermediate. wikipedia.orgmdpi.com The rate of this reaction is often pH-dependent, with optimal rates typically observed under mildly acidic conditions (pH 4-5). libretexts.orgmasterorganicchemistry.com

The resulting imines can be isolated or used in situ for further transformations, such as reduction to form secondary amines (reductive amination). masterorganicchemistry.com

Table 2: General Scheme for Imine Formation

| Reactant 1 | Reactant 2 | Intermediate | Product |

| Aldehyde/Ketone | Primary Amine | Hemiaminal | Imine |

This table illustrates the general transformation for the condensation of a primary amine with a carbonyl compound.

Exploration of Fused Heterocyclic Systems from this compound Precursors

The bifunctional nature of this compound, possessing both a nucleophilic amino group and reactive sites on the pyrazole ring, makes it a valuable precursor for the synthesis of fused heterocyclic systems. These reactions typically involve the construction of a new ring fused to the pyrazole core.

Pyrazolopyrimidines: These are bicyclic systems containing both pyrazole and pyrimidine (B1678525) rings. The synthesis of pyrazolopyrimidines often involves the reaction of an aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. nih.govnih.govderpharmachemica.comresearchgate.net For example, 5-aminopyrazoles can react with various reagents to form the pyrimidine ring. nih.govderpharmachemica.com

Pyrazolo[3,4-b]pyridines: This class of fused heterocycles is synthesized by constructing a pyridine (B92270) ring onto a pyrazole scaffold. nih.govrsc.orgmdpi.com A common method involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. mdpi.com A cascade 6-endo-dig cyclization reaction has also been developed for the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. nih.gov

Table 3: Synthetic Routes to Fused Heterocyclic Systems from Aminopyrazole Precursors

| Precursor | Reagent Type | Fused System | General Conditions |

| 5-Aminopyrazole | 1,3-Dicarbonyl Compound | Pyrazolopyrimidine | Acetic acid, reflux |

| 5-Aminopyrazole | Alkynyl Aldehyde | Pyrazolo[3,4-b]pyridine | Silver, iodine, or NBS catalysis |

| 5-Aminopyrazole | Diethyl 2-(ethoxymethylene)malonate | Pyrazolo[3,4-b]pyridine | Heat, followed by POCl₃ or SOCl₂ |

This table summarizes general synthetic strategies for forming fused heterocyclic systems from aminopyrazole precursors.

Investigation of Substituent Effects on Pyrazole Ring Reactivity and Stability

The reactivity and stability of the pyrazole ring in this compound are significantly influenced by the electronic and steric effects of its substituents: the N-methyl group, the C3-isobutylamino group, and any other groups that may be present.

The N-methyl group at position 1 prevents tautomerism, leading to a single, well-defined isomer. The electron-donating nature of the amino group at C3 increases the electron density of the pyrazole ring, activating it towards electrophilic substitution. Conversely, the isobutyl group, being an alkyl group, has a modest electron-donating effect and introduces steric bulk, which can influence the regioselectivity of reactions at the adjacent C4 position.

Theoretical studies on related pyrazole systems have shown that substituents can significantly impact the stability of the ring and its derivatives. For instance, the introduction of electron-withdrawing groups can affect the Lewis basicity of the pyrazole nitrogen atoms. scholaris.ca The stability of the 1H-tautomer of pyrazolo[3,4-b]pyridines, for example, is significantly greater than the 2H-tautomer. mdpi.com

Advanced Spectroscopic and Structural Characterization of N Isobutyl 1 Methyl 1h Pyrazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

In the ¹H NMR spectrum of n-Isobutyl-1-methyl-1H-pyrazol-3-amine, each unique proton or group of equivalent protons generates a distinct signal. The chemical shift (δ) of a signal indicates the electronic environment of the proton, its integration value corresponds to the number of protons it represents, and the signal's multiplicity (e.g., singlet, doublet, triplet) reveals the number of neighboring protons.

The spectrum is expected to show distinct signals for the protons on the pyrazole (B372694) ring, the N-methyl group, the N-isobutyl group, and the amine (-NH₂) group. The two protons on the pyrazole ring (H-4 and H-5) are expected to appear as doublets due to coupling with each other. nih.gov The N-methyl protons would likely appear as a sharp singlet. The isobutyl group will present a more complex pattern: a doublet for the two methylene (B1212753) protons adjacent to the nitrogen, a multiplet for the single methine proton, and a doublet for the six equivalent methyl protons. The amine protons often appear as a broad singlet.

Predicted ¹H NMR Data (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Isobutyl -CH(CH₃)₂ | ~0.95 | Doublet | ~6.7 | 6H |

| Isobutyl -CH(CH₃)₂ | ~2.05 | Multiplet (Nonet) | ~6.7 | 1H |

| Pyrazole C₃-CH₃ | ~2.14 | Singlet | - | 3H |

| Isobutyl -CH₂- | ~3.60 | Doublet | ~7.3 | 2H |

| Pyrazole H-4 | ~5.40 | Doublet | ~2.5 | 1H |

| Amine -NH₂ | (Broad Signal) | Singlet | - | 2H |

Note: The chemical shifts are predictions based on data from analogous compounds and known substituent effects. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom produces a signal at a specific chemical shift, which is influenced by its hybridization and the electronegativity of attached atoms.

For this compound, distinct signals are anticipated for the three carbon atoms of the pyrazole ring and the four carbons of the isobutyl group, as well as the N-methyl carbon. The carbon attached to the amino group (C-3) is expected to be significantly downfield. Based on data from similar pyrazole structures, the chemical shifts can be reliably predicted. researchgate.net

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Isobutyl -CH(CH₃)₂ | ~20.2 |

| Isobutyl -CH(CH₃)₂ | ~28.5 |

| Pyrazole N-CH₃ | ~36.5 |

| Isobutyl -CH₂- | ~59.0 |

| Pyrazole C-4 | ~95.0 |

| Pyrazole C-5 | ~138.0 |

Note: The chemical shifts are predictions based on data from analogous compounds and known substituent effects. Actual experimental values may vary.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the H-4 and H-5 protons of the pyrazole ring and among the protons of the isobutyl group (-CH₂-/-CH-/-CH₃).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for example, confirming the assignment of the pyrazole C-4/H-4 and C-5/H-5 pairs.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is invaluable for piecing together the molecular skeleton. Key HMBC correlations would be expected between the N-methyl protons and the pyrazole ring carbons (C-5 and the N-substituted carbon), and between the isobutyl -CH₂- protons and the N-substituted pyrazole carbon, confirming the attachment of these groups to the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close to each other in space, regardless of whether they are connected through bonds. This can help determine the preferred conformation and spatial arrangement of the substituent groups.

Vibrational Spectroscopy Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations such as stretching and bending of chemical bonds. The FTIR spectrum of this compound would display characteristic absorption bands for its functional groups. nih.govmdpi.comnist.gov Key expected absorptions include N-H stretching vibrations for the primary amine, C-H stretching for the alkyl and aromatic-like pyrazole groups, C=N and C=C stretching from the pyrazole ring, and N-H bending.

Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 2960-2850 | C-H Stretch | Isobutyl & Methyl groups |

| ~1620 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| ~1590 | C=N Stretch | Pyrazole Ring |

Note: Predicted values are based on typical ranges for these functional groups and data from analogous molecules. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. Upon ionization, the molecule forms a molecular ion (M⁺), whose mass-to-charge ratio (m/z) confirms the molecular weight. This ion can then break apart into smaller, characteristic fragment ions.

For this compound (Molecular Formula: C₈H₁₅N₃, Molecular Weight: 153.23 g/mol ), the mass spectrum would show a molecular ion peak at m/z 153. As it is a nitrogen-containing compound, this peak would be at an odd nominal mass, consistent with the Nitrogen Rule.

The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral losses. Key fragmentation pathways for amines often involve alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen). For pyrazoles, fragmentation can involve the loss of HCN or N₂. orgsyn.org A primary fragmentation would likely be the loss of a propyl radical (•C₃H₇) from the isobutyl group via alpha-cleavage, leading to a stable ion.

Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 153 | [M]⁺ | Molecular Ion |

| 138 | [M - CH₃]⁺ | Loss of a methyl radical |

| 110 | [M - C₃H₇]⁺ | Alpha-cleavage, loss of propyl radical |

Note: These are predicted fragmentation patterns. The relative abundance of each fragment depends on its stability.

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) is a critical tool for determining the molecular weight and fragmentation pathways of organic compounds. While a specific EIMS spectrum for this compound is not widely available in the reviewed literature, analysis of related structures provides insight into its expected fragmentation behavior.

The fragmentation of aminopyrazoles is influenced by the stability of the pyrazole ring and the nature of its substituents. For aliphatic amines, a dominant fragmentation pathway is the α-cleavage, involving the loss of an alkyl radical from the group attached to the nitrogen. libretexts.orgmiamioh.edu In the case of this compound, this would involve cleavage of the bond between the nitrogen and the isobutyl group.

A mass spectrum for the related dihydro-analogue, 2-Pyrazoline, 1-isobutyl-3-methyl-, is available and shows a molecular ion peak, which is characteristic of many cyclic compounds. nist.gov For aromatic amines, the molecular ion peak is typically strong. miamioh.edu It is therefore expected that this compound would exhibit a discernible molecular ion peak.

Predicted mass-to-charge ratios (m/z) for a structurally similar isomer, 1-isobutyl-3-methyl-1H-pyrazol-5-amine, suggest the following potential adducts in mass spectrometry analysis:

| Adduct | Predicted m/z |

| [M+H]+ | 154.13388 |

| [M+Na]+ | 176.11582 |

| [M-H]- | 152.11932 |

| [M]+ | 153.12605 |

| [M]- | 153.12715 |

Table based on predicted data for 1-isobutyl-3-methyl-1H-pyrazol-5-amine from PubChemLite. uni.lu

X-ray Crystallography for Precise Solid-State Structure Elucidation

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid. youtube.comyoutube.com Although the specific crystal structure of this compound has not been reported, the analysis of related pyrazole derivatives allows for a detailed discussion of its likely solid-state conformation.

The pyrazole ring itself is a planar, five-membered aromatic heterocycle. researchgate.netglobalresearchonline.net Studies on various substituted pyrazoles confirm the planarity of this core structure. nih.govslideshare.net For instance, in a series of N-substituted pyrazolines, the pyrazole ring was found to be nearly planar. nih.gov

The structure of 3(5)-aminopyrazoles has been investigated, revealing that the 3-aminopyrazole (B16455) tautomer is generally more stable than the 5-aminopyrazole tautomer. nih.gov The geometry of the amine group relative to the pyrazole ring is a key structural feature. In the 3-aminopyrazole tautomer, one of the amine hydrogens is typically located closer to the plane of the pyrazole ring and oriented towards the adjacent ring nitrogen atom. nih.gov

Given these characteristics of related compounds, it can be inferred that in the solid state, this compound would feature a planar pyrazole ring. The isobutyl and methyl groups, along with the amine protons, would be arranged in a specific conformation to minimize steric hindrance and maximize stabilizing intermolecular interactions, such as hydrogen bonding involving the amine group.

Thermal Analysis Techniques (e.g., TGA/DTA) for Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential techniques for evaluating the thermal stability of a compound. While specific TGA/DTA data for this compound is not available, studies on other pyrazole derivatives provide valuable insights.

Research on pyrazole nopinone (B1589484) derivatives showed that these compounds were thermally stable up to approximately 243-283 °C, at which point a 5% weight loss was observed. researchgate.net Another study on aminopyrazole derivatives used in the synthesis of triazines revealed that thermal decomposition, involving the loss of a water molecule, occurred at temperatures between 200 °C and 250 °C. mdpi.com

These findings suggest that the pyrazole ring imparts considerable thermal stability to the molecule. The decomposition temperature of this compound would be influenced by the nature of its substituents. The isobutyl group may undergo fragmentation at elevated temperatures. A generalized thermal decomposition profile for a substituted pyrazole might involve an initial weight loss corresponding to the loss of solvent or moisture, followed by the decomposition of the substituent groups, and finally, the breakdown of the heterocyclic ring at higher temperatures.

| Compound Type | Decomposition Temperature Range (°C) | Reference |

| Pyrazole nopinone derivatives | 243 - 283 | researchgate.net |

| Aminopyrazole precursors | 200 - 250 | mdpi.com |

This table summarizes the thermal stability data for related pyrazole compounds, indicating that significant thermal events for such structures typically occur above 200 °C.

Computational Chemistry Investigations of N Isobutyl 1 Methyl 1h Pyrazol 3 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the molecular structure, reactivity, and electronic properties of chemical compounds. For a molecule like n-Isobutyl-1-methyl-1H-pyrazol-3-amine, these computational methods offer insights that are complementary to experimental data, and in some cases, can predict properties before a compound is synthesized.

Density Functional Theory (DFT) Studies for Geometry Optimization and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a preferred method for optimizing the geometry of a molecule to its lowest energy state, providing a detailed three-dimensional arrangement of its atoms.

In a typical study, the geometry of this compound would be optimized using a functional, such as B3LYP, combined with a basis set, for instance, 6-311++G(d,p). This process would yield precise information on bond lengths, bond angles, and dihedral angles. For example, the analysis would determine the exact bond lengths between the carbon and nitrogen atoms of the pyrazole (B372694) ring, as well as the conformational orientation of the n-isobutyl group relative to the ring. These optimized geometric parameters are crucial for understanding the molecule's stability and steric interactions.

Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, this analysis would reveal the regions of the molecule where these orbitals are localized, highlighting the most probable sites for electrophilic and nucleophilic attack. A small HOMO-LUMO energy gap would suggest that the molecule is more likely to be chemically reactive.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule. It illustrates the electrostatic potential on the surface of the molecule, providing a guide to its reactive sites. The MEP map uses a color scale to denote different potential regions: red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, an MEP map would likely show a negative potential around the nitrogen atoms of the pyrazole ring and the amino group, indicating these as primary sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino group and potentially the isobutyl group would exhibit a positive potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the delocalized molecular orbitals. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with electron delocalization.

Fukui and Parr Function Analysis for Reactivity Prediction

Fukui functions are used in computational chemistry to predict the local reactivity of different sites within a molecule. These functions are derived from the change in electron density at a specific point in the molecule as the total number of electrons changes. By calculating the Fukui functions for electrophilic, nucleophilic, and radical attacks, one can identify the most reactive atoms for each type of reaction.

The Parr functions, which are related to the Fukui functions, provide a more global view of reactivity. For this compound, this analysis would pinpoint which atoms on the pyrazole ring and the substituents are most susceptible to attack, thereby guiding synthetic modifications and predicting the products of chemical reactions.

Computational Prediction of Spectroscopic Parameters

Computational methods can also predict various spectroscopic properties of a molecule, which can then be compared with experimental spectra to confirm its structure and understand its vibrational and electronic behavior.

For this compound, time-dependent DFT (TD-DFT) calculations could predict its electronic absorption spectrum (UV-Vis), indicating the wavelengths of maximum absorption and the nature of the electronic transitions involved. Furthermore, calculations of the vibrational frequencies can generate a theoretical infrared (IR) and Raman spectrum. By analyzing the vibrational modes associated with each calculated frequency, it is possible to assign the peaks in an experimental spectrum to specific bond stretches, bends, and torsions within the molecule. This provides a powerful method for structural elucidation and confirmation.

DFT/GIAO Calculations for NMR Chemical Shifts (¹H, ¹³C, ¹⁵N)

The precise determination of a molecule's structure is fundamental in chemical research, and Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. Computational chemistry provides powerful techniques to predict NMR chemical shifts, which aids in the interpretation of experimental spectra and the confirmation of molecular structures.

Density Functional Theory (DFT) is a quantum mechanical method widely used for its balance of accuracy and computational cost in predicting the electronic structure of molecules. For NMR predictions, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed in conjunction with DFT. The process involves first optimizing the molecule's geometry using a selected DFT functional (such as B3LYP) and a basis set (e.g., 6-311++G**). Following optimization, the GIAO method is used to calculate the magnetic shielding tensors for each nucleus. nih.gov These values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. mdpi.com

Studies on various amines and pyrazole derivatives have demonstrated that this approach can reliably predict ¹H, ¹³C, and particularly ¹⁵N chemical shifts. nih.govnih.gov The accuracy of ¹⁵N NMR predictions, in particular, can be highly effective for identifying correct regioisomers, tautomers, and protonation states, as the nitrogen atoms are core components of the heterocyclic ring's chemistry. rsc.orgmdpi.com For this compound, DFT/GIAO calculations would be crucial for assigning the signals of the pyrazole ring carbons and nitrogens, as well as the distinct protons and carbons of the n-isobutyl group.

Below is an illustrative table of hypothetical NMR chemical shifts for this compound, as would be predicted by DFT/GIAO calculations. These values are based on typical ranges observed for similar pyrazole structures and alkyl groups. oregonstate.educhemicalbook.comnih.gov

Illustrative Predicted NMR Chemical Shifts This data is hypothetical and serves as an example of results from a DFT/GIAO calculation.

| Atom Group | Nucleus | Predicted Chemical Shift (ppm) |

| Pyrazole C3 | ¹³C | 150 - 155 |

| Pyrazole C4 | ¹³C | 90 - 95 |

| Pyrazole C5 | ¹³C | 140 - 145 |

| Isobutyl CH₂ | ¹³C | 55 - 60 |

| Isobutyl CH | ¹³C | 28 - 33 |

| Isobutyl CH₃ (x2) | ¹³C | 19 - 22 |

| N-Methyl CH₃ | ¹³C | 35 - 40 |

| Pyrazole N1 | ¹⁵N | -170 to -180 |

| Pyrazole N2 | ¹⁵N | -90 to -100 |

| Amine NH₂ | ¹⁵N | -320 to -330 |

| Pyrazole H4 | ¹H | 5.4 - 5.8 |

| Pyrazole H5 | ¹H | 7.2 - 7.6 |

| Isobutyl CH₂ | ¹H | 3.6 - 4.0 |

| Isobutyl CH | ¹H | 1.9 - 2.3 |

| Isobutyl CH₃ (x2) | ¹H | 0.8 - 1.0 |

| N-Methyl CH₃ | ¹H | 3.5 - 3.8 |

| Amine NH₂ | ¹H | 4.0 - 4.5 |

Molecular Dynamics and Conformational Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations provide critical insights into its conformational landscape and dynamic behavior. eurasianjournals.com The isobutyl group attached to the pyrazole ring nitrogen can rotate and fold, leading to various low-energy conformations that can influence the molecule's physical properties and biological interactions.

A typical MD simulation involves placing the molecule in a simulated environment (e.g., a box of water molecules to mimic aqueous solution) and calculating the forces between atoms using a force field. Newton's equations of motion are then solved iteratively to simulate the trajectory of the atoms over a period, often nanoseconds to microseconds.

Analysis of the MD trajectory for this compound would focus on:

Conformational Analysis : Identifying the most stable conformers by analyzing the dihedral angles of the isobutyl group. Studies on similar n-alkyl substituted cations show that trans and gauche conformers are often in equilibrium. acs.org

Atomic Fluctuation : Calculating the Root Mean Square Fluctuation (RMSF) for each atom to identify regions of high flexibility, which would be expected in the isobutyl chain. researchgate.net

Such studies are common for pyrazole derivatives, especially in drug discovery, where MD simulations are used to understand how a ligand binds to and stabilizes within the active site of a target protein. nih.gov

Typical Parameters from Molecular Dynamics Simulation Analysis This table outlines key metrics used to analyze MD simulation results.

| Parameter | Description | Relevance to this compound |

| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of the molecule throughout the simulation compared to a reference structure. | Indicates if the molecule reaches a stable conformation or continues to explore different shapes. A stable RMSD suggests equilibrium. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of each individual atom from its average position. | Highlights the most mobile parts of the molecule. The terminal methyl groups of the isobutyl chain would show the highest RMSF values. |

| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | Provides insight into the compactness of the molecule's structure over time. Changes in Rg can indicate unfolding or folding events. |

| Dihedral Angle Distribution | Analyzes the probability distribution of key torsional angles, such as those in the isobutyl chain. | Identifies the preferred rotational states (e.g., gauche vs. anti) and the energy barriers between them, defining the conformational isomers. acs.org |

Theoretical Mechanistic Investigations of Synthetic Pathways and Reaction Intermediates

Understanding how a molecule is formed is a central theme in chemistry. Computational chemistry offers powerful tools to investigate reaction mechanisms, providing detailed information about transition states and intermediates that are often difficult or impossible to observe experimentally.

The synthesis of substituted pyrazoles like this compound typically involves the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or a functional equivalent. nih.govnih.gov For the title compound, a plausible synthetic route is the reaction of 1-methylhydrazine with a β-ketonitrile bearing an isobutyl group.

Theoretical investigations, primarily using DFT, can be applied to map out the entire reaction pathway. researchgate.netmdpi.com Such a study would involve:

Locating Reactants, Intermediates, and Products : The geometries of all species involved in the reaction are optimized.

Identifying Transition States (TS) : The highest energy point along the reaction coordinate between two intermediates is located. This is the bottleneck of the reaction step.

Mechanism Elucidation : By connecting the intermediates through the calculated transition states, the most likely reaction mechanism is determined. This can explain outcomes like regioselectivity, where one structural isomer is formed preferentially over another. nih.gov

For the synthesis of this compound, theoretical calculations could clarify the initial nucleophilic attack of the hydrazine, the subsequent cyclization step, and the final dehydration/elimination that leads to the aromatic pyrazole ring.

Non Pharmacological Applications and Industrial Relevance of N Isobutyl 1 Methyl 1h Pyrazol 3 Amine Derivatives

Role as Chemical Building Blocks and Synthetic Intermediates in Fine Chemicals

The n-Isobutyl-1-methyl-1H-pyrazol-3-amine structure is a valuable synthon, or building block, for the creation of more complex molecules in the fine chemicals industry. The reactivity of the pyrazole (B372694) ring, with its two adjacent nitrogen atoms and the appended amino and alkyl groups, allows for a variety of chemical transformations. nih.govmdpi.commdpi.com The amino group at the 3-position is particularly significant as it serves as a nucleophilic site, enabling reactions such as acylation, alkylation, and condensation to introduce diverse functional groups. researchgate.netmdpi.com

The synthesis of pyrazole derivatives often involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648). nih.gov For N-substituted pyrazoles like this compound, a substituted hydrazine is used. The subsequent functionalization of the pyrazole core is a key strategy for generating a library of compounds with tailored properties. mdpi.com For instance, the amino group can be readily diazotized and converted into other functionalities, or it can participate in condensation reactions to form fused heterocyclic systems. These characteristics make pyrazole derivatives, including the n-isobutyl-1-methyl variant, important intermediates in the synthesis of a wide array of organic compounds. chemicalbook.comresearchgate.net

Table 1: Reactivity of Pyrazole Derivatives

| Reaction Type | Reagents | Product Type | Reference |

| Acylation | Acid chlorides, Anhydrides | Amides | cabidigitallibrary.org |

| Alkylation | Alkyl halides | Secondary/Tertiary Amines | mdpi.com |

| Condensation | Carbonyl compounds | Imines, Fused heterocycles | nih.gov |

| Diazotization | Nitrous acid | Diazonium salts | google.com |

Applications in Agrochemical Research and Development

The pyrazole moiety is a well-established pharmacophore in the agrochemical industry, with numerous commercial pesticides containing this heterocyclic core. nih.govnih.gov Derivatives of pyrazole have demonstrated potent fungicidal and herbicidal activities. nih.govbenthamdirect.comingentaconnect.com While specific data on this compound derivatives in commercial agrochemicals is not extensively documented in publicly available literature, the general activity of related structures provides a strong indication of their potential.

In the realm of fungicides, pyrazole carboxamides are a significant class of active ingredients. nih.govresearchgate.netcncb.ac.cnmdpi.com These compounds often act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiration of fungi. The structural features of the pyrazole ring and its substituents play a crucial role in the efficacy and spectrum of activity of these fungicides. nih.gov Research has shown that modifications to the N-alkyl group and other positions on the pyrazole ring can significantly influence the fungicidal potency. nih.gov

Similarly, in herbicide research, pyrazole derivatives have been developed to control a variety of weeds. nih.govmdpi.com These compounds can act on different biological targets in plants. For example, some pyrazole-based herbicides are known to inhibit acetolactate synthase (ALS) or protoporphyrinogen (B1215707) oxidase (PPO). The substitution pattern on the pyrazole ring is critical for determining the mode of action and selectivity. nih.govbenthamdirect.com Studies on various N-alkyl pyrazole derivatives have shown promising herbicidal activity against both broadleaf and grass weeds. ingentaconnect.commdpi.com A European patent application from 2019 describes pyrazole compounds with R1 representing methyl, ethyl, or isopropyl for use in herbicide compositions. epo.org

Table 2: Agrochemical Activity of Pyrazole Derivatives

| Agrochemical Type | Target Weeds/Fungi | Mode of Action (Example) | Reference |

| Fungicide | Botrytis cinerea, Rhizoctonia solani | Succinate Dehydrogenase Inhibition (SDHI) | nih.govnih.gov |

| Herbicide | Echinochloa crusgalli, Brassica campestris | Acetolactate Synthase (ALS) Inhibition | benthamdirect.commdpi.com |

Integration into Materials Science Research (e.g., Supramolecular Chemistry, Polymers)

The unique structural and electronic properties of the pyrazole ring make its derivatives attractive candidates for applications in materials science. mdpi.com The ability of the pyrazole nitrogens to coordinate with metal ions has led to their use in the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials have potential applications in gas storage, catalysis, and sensing. The specific substituents on the pyrazole ring, such as the n-isobutyl and methyl groups in the target compound, can influence the resulting structure and properties of the coordination network. nih.gov

In supramolecular chemistry, pyrazole derivatives can participate in the formation of larger, self-assembled structures through non-covalent interactions like hydrogen bonding and π-π stacking. mdpi.com These interactions are fundamental to the design of new materials with specific functions, such as molecular sensors or liquid crystals.

Furthermore, pyrazole-containing monomers can be incorporated into polymers to impart specific properties. researchgate.net The pyrazole unit can enhance the thermal stability, and its ability to chelate metals can be exploited to create functional polymers for catalysis or metal ion sequestration. While specific research on the polymerization of this compound derivatives is not widely reported, the general principles of pyrazole chemistry suggest their potential in this area. researchgate.net

Potential in Dye Chemistry and Colorants

Azo dyes, which contain the -N=N- functional group, are a major class of synthetic colorants used in various industries, including textiles and printing. wikipedia.org Heterocyclic amines, such as aminopyrazoles, are important precursors for the synthesis of azo dyes. The diazotization of the amino group of a pyrazole derivative, followed by coupling with a suitable coupling component, yields a pyrazolyl azo dye. google.com

These dyes are known for their bright colors and good fastness properties. The color of the resulting dye can be tuned by modifying the substituents on both the pyrazole ring and the coupling component. A US patent describes the synthesis of 1-alkyl-3-secondary or tertiary alkyl-4-cyano-pyrazol-5-yl azo dyes, which are structurally related to derivatives of this compound. google.com These dyes are noted for their utility in applications such as textile dyeing and ink formulations. google.com The isobutyl group on the target compound could potentially influence the solubility and lightfastness of the resulting dyes.

Emerging Industrial Applications beyond Biological Systems

While the primary research focus for many pyrazole derivatives remains in the pharmaceutical and agrochemical sectors, their versatile chemistry opens doors to other industrial applications. galchimia.com The fundamental reactivity of compounds like this compound as synthetic intermediates suggests their potential use in the manufacture of a wide range of specialty chemicals. vulcanchem.comscbt.comuni.lunih.govepo.org

The ability of pyrazoles to act as ligands for transition metals is being explored in the field of catalysis. mdpi.com Pyrazole-based ligands can be used to create catalysts for various organic transformations. Additionally, the electronic properties of pyrazole derivatives make them candidates for investigation in the field of organic electronics, although this area is still in its nascent stages for this specific class of compounds. The development of new synthetic methodologies continues to expand the potential applications of pyrazole derivatives into novel and unforeseen areas of industrial chemistry. mdpi.com